molecular formula C21H15Cl2N2O3P B11065315 Bis(2-chlorophenyl) quinolin-8-ylamidophosphate

Bis(2-chlorophenyl) quinolin-8-ylamidophosphate

Cat. No.: B11065315
M. Wt: 445.2 g/mol
InChI Key: VUBXROVJXUWXTH-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl) quinolin-8-ylamidophosphate: is an organophosphorus compound characterized by the presence of two 2-chlorophenyl groups and a quinolin-8-ylamidophosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-chlorophenyl) quinolin-8-ylamidophosphate typically involves the reaction of quinolin-8-ylamine with bis(2-chlorophenyl)phosphorochloridate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include:

    Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C).

    Catalysts: In some cases, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bis(2-chlorophenyl) quinolin-8-ylamidophosphate can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the phosphoramidate group, potentially yielding amine or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl groups, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine or phosphine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, bis(2-chlorophenyl) quinolin-8-ylamidophosphate is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology

The compound has potential applications in biological research as a probe for studying enzyme activities, particularly those involving phosphatases and kinases. Its ability to interact with these enzymes makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its structure allows it to interact with DNA and proteins, potentially inhibiting the growth of cancer cells.

Industry

In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(2-chlorophenyl) quinolin-8-ylamidophosphate involves its interaction with molecular targets such as enzymes and DNA. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the phosphoramidate group can inhibit enzyme activities by mimicking phosphate substrates, leading to the inhibition of enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chlorophenyl) phosphorochloridate: Similar in structure but lacks the quinoline moiety.

    Quinolin-8-ylamine: Contains the quinoline moiety but lacks the phosphoramidate group.

    Bis(2-chlorophenyl) phosphate: Similar phosphorus-containing compound but without the amide linkage.

Uniqueness

Bis(2-chlorophenyl) quinolin-8-ylamidophosphate is unique due to the combination of the quinoline and phosphoramidate functionalities. This dual functionality allows it to interact with a broader range of molecular targets, making it more versatile in scientific research and industrial applications.

Properties

Molecular Formula

C21H15Cl2N2O3P

Molecular Weight

445.2 g/mol

IUPAC Name

N-bis(2-chlorophenoxy)phosphorylquinolin-8-amine

InChI

InChI=1S/C21H15Cl2N2O3P/c22-16-9-1-3-12-19(16)27-29(26,28-20-13-4-2-10-17(20)23)25-18-11-5-7-15-8-6-14-24-21(15)18/h1-14H,(H,25,26)

InChI Key

VUBXROVJXUWXTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(NC2=CC=CC3=C2N=CC=C3)OC4=CC=CC=C4Cl)Cl

Origin of Product

United States

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